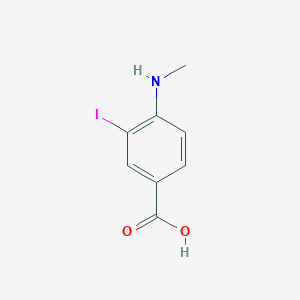

3-Iodo-4-(methylamino)benzoic acid

Description

3-Iodo-4-(methylamino)benzoic acid (C₈H₈INO₂, MW 277.06) is a halogenated benzoic acid derivative featuring an iodine atom at the 3-position and a methylamino (-NHCH₃) group at the 4-position of the aromatic ring . This structural configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry. The compound requires storage under inert conditions (2–8°C, dark) due to its sensitivity to light and oxidation .

Properties

IUPAC Name |

3-iodo-4-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXSIDNWDRETTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303055 | |

| Record name | 3-iodo-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500699-01-4 | |

| Record name | 3-iodo-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(methylamino)benzoic acid typically involves the iodination of 4-(methylamino)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(methylamino)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methylamino group can be oxidized to form the corresponding nitroso or nitro derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, potassium cyanide, organometallic reagents, polar aprotic solvents, elevated temperatures.

Oxidation Reactions: Hydrogen peroxide, sodium hypochlorite, acidic or basic conditions.

Reduction Reactions: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate, solvents like tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Azido, cyano, or organometallic derivatives.

Oxidation Reactions: Nitroso or nitro derivatives.

Reduction Reactions: Primary amine derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-Iodo-4-(methylamino)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(methylamino)benzoic acid depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

3-Iodo-4-methoxybenzoic Acid

- Structure : C₈H₇IO₃ (MW 278.05), with a methoxy (-OCH₃) group at the 4-position .

- Key Differences: Substituent Basicity: Methoxy is an electron-donating group via resonance, whereas methylamino provides basicity and hydrogen-bonding capability. Solubility: The methylamino group in the target compound enhances water solubility compared to the methoxy derivative, which is more lipophilic. Reactivity: Methoxy groups are less nucleophilic than methylamino groups, affecting their utility in further functionalization (e.g., amide coupling) .

3-Iodo-4-methylbenzoic Acid

- Structure : C₈H₇IO₂ (MW 262.05), with a methyl (-CH₃) group at the 4-position .

- Key Differences: Electronic Effects: The methyl group is electron-donating via induction but lacks the hydrogen-bonding capacity of methylamino. Applications: The methyl derivative is less likely to participate in biological interactions compared to the methylamino analog, limiting its use in drug design . Stability: The methyl group confers greater oxidative stability, requiring less stringent storage conditions than the target compound .

3-Iodo-4-(2-Methoxyacetamido)benzoic Acid

- Structure: C₁₀H₁₀INO₄ (MW 335.1), featuring a methoxyacetamide substituent at the 4-position .

- Lipophilicity: The larger substituent increases molecular weight and lipophilicity, which may affect membrane permeability .

4-Iodo-3-methylbenzoic Acid (Positional Isomer)

- Structure : C₈H₇IO₂ (MW 262.05), with iodine at the 4-position and methyl at the 3-position .

- Biological Activity: Such isomers often exhibit divergent pharmacokinetic profiles due to altered steric and electronic interactions .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard Profiles

Biological Activity

3-Iodo-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8INO2. It features a benzoic acid structure with iodine and a methylamino group as substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research, due to its potential biological activities.

- Molecular Weight : 262.04 g/mol

- CAS Number : 82998-57-0

- Structure : The compound is characterized by its aromatic ring substituted with iodine at the 3-position and a methylamino group at the 4-position.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The iodine atom and the methylamino group enhance its binding affinity, potentially modulating various biochemical pathways. This compound may act as an inhibitor or modulator in several biological systems, although specific targets remain under investigation.

Pharmacological Profile

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although detailed mechanisms are yet to be elucidated.

- Receptor Interaction : There is evidence indicating that this compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling.

Toxicological Studies

Research has indicated that the compound exhibits low toxicity in vitro, making it a candidate for further pharmacological studies. However, comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Study on Biological Activity

A recent study investigated the effects of this compound on cell lines. The results demonstrated:

- Cell Viability : The compound showed a dose-dependent effect on cell viability, with significant reductions observed at higher concentrations.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound, suggesting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor |

| Methyl 3-amino-4-iodobenzoate | Structure | Antimicrobial properties |

| Methyl 4-iodo-3-methylbenzoate | Structure | Cytotoxic effects |

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, including substitution reactions involving iodine and amine groups. Its applications extend to:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals targeting specific receptors.

- Biochemical Research : As a probe for studying metabolic pathways and interactions within cellular systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.